1-(Bromomethyl)naphthalene-2-carboxylic acid
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Overview
Description
1-(Bromomethyl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a bromomethyl group and a carboxylic acid group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)naphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of 1-methylnaphthalene followed by carboxylation. The reaction typically uses bromine as the brominating agent and a suitable catalyst to facilitate the reaction. The resulting bromomethyl derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoic acid derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed:
- Substitution reactions yield various substituted naphthalene derivatives.
- Oxidation reactions produce naphthoic acids.
- Reduction reactions result in alcohol derivatives of naphthalene.
Scientific Research Applications
1-(Bromomethyl)naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(bromomethyl)naphthalene-2-carboxylic acid involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Bromo-2-methylnaphthalene: Similar in structure but lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-(Bromomethyl)naphthalene: Differently substituted, affecting its reactivity and applications.
1-Bromo-2-(bromomethyl)naphthalene: Contains an additional bromine atom, leading to different chemical properties and uses.
Uniqueness: 1-(Bromomethyl)naphthalene-2-carboxylic acid is unique due to the presence of both a bromomethyl and a carboxylic acid group on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar counterparts.
Properties
Molecular Formula |
C12H9BrO2 |
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Molecular Weight |
265.10 g/mol |
IUPAC Name |
1-(bromomethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO2/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
PACSXEQDKRJIHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)C(=O)O |
Origin of Product |
United States |
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